molecular formula C8H15NOS B6243486 1-(azetidin-1-yl)-4-(methylsulfanyl)butan-1-one CAS No. 1849255-86-2

1-(azetidin-1-yl)-4-(methylsulfanyl)butan-1-one

Cat. No.: B6243486
CAS No.: 1849255-86-2
M. Wt: 173.28 g/mol
InChI Key: FVWWHKHGZXYVBL-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-4-(methylsulfanyl)butan-1-one is an organic compound that features an azetidine ring and a methylsulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-1-yl)-4-(methylsulfanyl)butan-1-one typically involves the reaction of azetidine with 4-(methylsulfanyl)butan-1-one under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-4-(methylsulfanyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated azetidine derivatives.

Scientific Research Applications

1-(Azetidin-1-yl)-4-(methylsulfanyl)butan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(azetidin-1-yl)-4-(methylsulfanyl)butan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and the methylsulfanyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one
  • 2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one

Comparison: 1-(Azetidin-1-yl)-4-(methylsulfanyl)butan-1-one is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds. For example, the presence of the methylsulfanyl group can influence the compound’s reactivity and its interaction with biological targets, potentially leading to different therapeutic effects or applications.

Properties

CAS No.

1849255-86-2

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

1-(azetidin-1-yl)-4-methylsulfanylbutan-1-one

InChI

InChI=1S/C8H15NOS/c1-11-7-2-4-8(10)9-5-3-6-9/h2-7H2,1H3

InChI Key

FVWWHKHGZXYVBL-UHFFFAOYSA-N

Canonical SMILES

CSCCCC(=O)N1CCC1

Purity

95

Origin of Product

United States

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